![molecular formula C11H12BrNO3 B7581142 (2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid](/img/structure/B7581142.png)
(2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid, also known as BMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMA is a non-steroidal anti-inflammatory agent that has been shown to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic properties.
Wirkmechanismus
The mechanism of action of (2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. (2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, (2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the expression of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix, which is crucial for tumor invasion and metastasis. (2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid has also been found to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a protein kinase that is involved in cell proliferation and survival. Moreover, (2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid has several advantages for lab experiments. It is a potent and selective inhibitor of COX-2, which makes it an ideal compound for studying the role of COX-2 in inflammation and cancer. (2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid has also been found to exhibit low toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, (2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. Moreover, (2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid has not been extensively studied in animal models, which limits our understanding of its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for the study of (2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid. First, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of (2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid in animal models. Second, the potential of (2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid as a cancer therapy needs to be further explored in preclinical and clinical studies. Third, the molecular mechanisms underlying the anti-inflammatory and anti-angiogenic properties of (2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid need to be elucidated. Fourth, the development of more soluble analogs of (2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid may enhance its therapeutic potential. Finally, the potential of (2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid as a drug candidate for other diseases, such as Alzheimer's disease and Parkinson's disease, needs to be explored.
Synthesemethoden
The synthesis of (2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid involves the reaction of 3-bromo-2-methylbenzoic acid with (R)-2-amino-1-propanol in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The product is then purified by column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor activity against various cancer cell lines, including breast, ovarian, and lung cancer. (2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, (2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
Eigenschaften
IUPAC Name |
(2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-6-8(4-3-5-9(6)12)10(14)13-7(2)11(15)16/h3-5,7H,1-2H3,(H,13,14)(H,15,16)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSBDRUKAMZESD-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Br)C(=O)N[C@H](C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

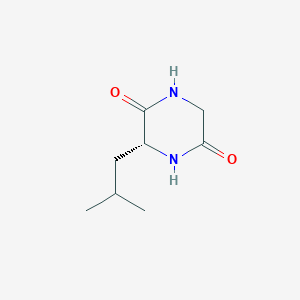
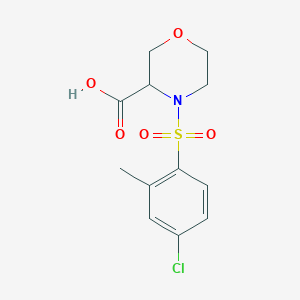
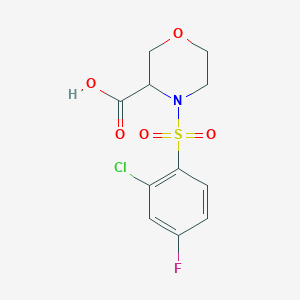
![1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581079.png)
![1-(4-Chlorophenyl)-3-[methyl(3,3,3-trifluoropropyl)amino]propan-1-one](/img/structure/B7581080.png)
![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581083.png)
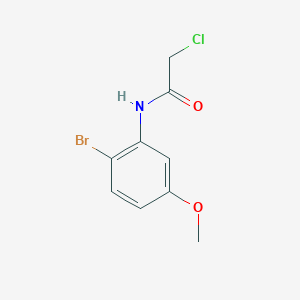

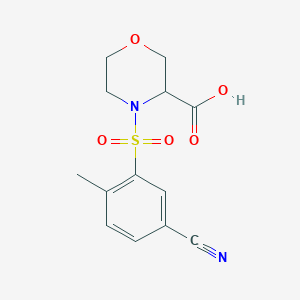
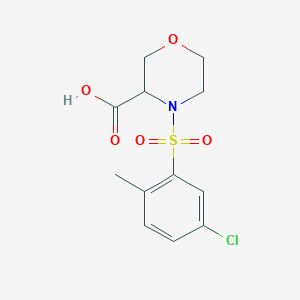
![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581103.png)
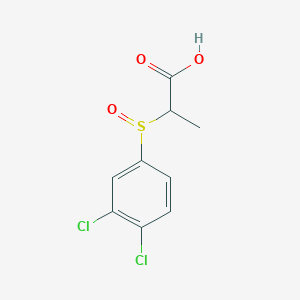
![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester](/img/structure/B7581124.png)
![4-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581132.png)